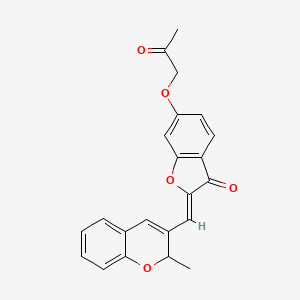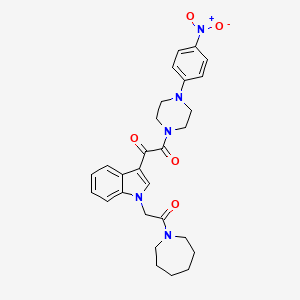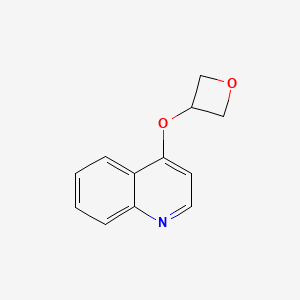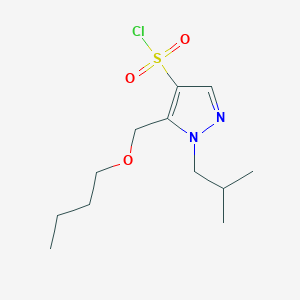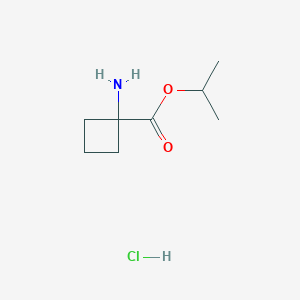![molecular formula C22H21F3N4O2S B2721968 (4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396807-45-6](/img/structure/B2721968.png)
(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2S and its molecular weight is 462.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
The chemical scaffold benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as having significant antimycobacterial chemotype properties. Research has shown that derivatives of this scaffold demonstrate potential antitubercular activity against the Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, highlighting their therapeutic potential against tuberculosis (S. Pancholia et al., 2016). Furthermore, the synthesis of new pyridine derivatives, including the piperazin-1-yl)methanone moiety, has demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi, indicating its potential for development into new antimicrobial agents (N. Patel et al., 2011).
Anti-Cancer Properties
In another vein, novel triazole derivatives of piperazine have been synthesized and screened for their antimicrobial activities, some of which showed good or moderate activities against test microorganisms (A. Nagaraj et al., 2018). This research adds to the body of knowledge indicating the potential for compounds containing the piperazin-1-yl)methanone scaffold in treating cancer.
Electrochemical Synthesis
Additionally, electrochemical synthesis involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has led to new arylthiobenzazoles, suggesting an innovative approach to synthesizing compounds with potential biological activity. This method's introduction of nucleophiles in the electrochemical process could pave the way for creating novel compounds with varied therapeutic applications (A. Amani & D. Nematollahi, 2012).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds containing the (4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone scaffold continues to expand. Studies include the development of dihydropyrimidinone derivatives with piperazine/morpholine moieties, which were synthesized efficiently and in good yield. These compounds are of interest due to their potential biological activity and the simplicity and efficiency of their synthesis method (M. A. Bhat et al., 2018).
properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)15-4-3-7-18-19(15)26-21(32-18)29-12-14(13-29)20(31)28-10-8-27(9-11-28)16-5-1-2-6-17(16)30/h1-7,14,30H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSZZYIMMPUOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)
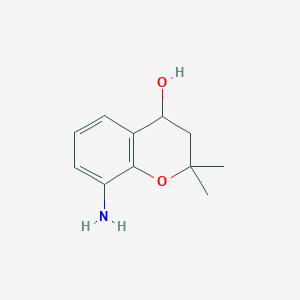
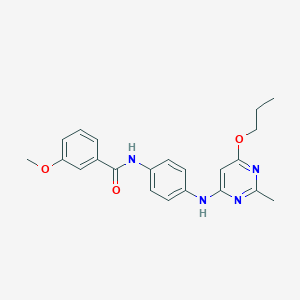
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
